molecular formula C7H6N4 B168899 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 135830-04-5

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B168899
CAS RN: 135830-04-5
M. Wt: 146.15 g/mol
InChI Key: OKRHNDXHPCRASP-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a chemical compound with the CAS Number: 135830-04-5 . It has a molecular weight of 146.15 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Amino-l-(2-hydroxyethyl)pyrazole was formylated, treated with methanesulfonyl chloride and triethylamine, followed by cyclization with sodium hydride, to give 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3 .


Chemical Reactions Analysis

The conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position (TMPMgCl·LiCl (8, 1.5 equiv.), −20 °C, 2 h) allowed the formation of the nitrile .

Scientific Research Applications

Synthesis Methods

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is synthesized through various innovative methods, contributing significantly to heterocyclic chemistry.

  • A novel method for synthesizing 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation involving α-bromoacetophenone derivatives in K2CO3 and acetone solvent has been developed (Khalafy, Marjani, & Salami, 2014).

  • An efficient approach for synthesizing a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles using a sequential one-pot, four-component condensation reaction is another significant advancement (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

  • The facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach, including a multicomponent assembly, is noteworthy (Demjén et al., 2014).

Antimicrobial and Antioxidant Activities

These compounds also demonstrate notable antimicrobial and antioxidant activities:

  • A study highlights the synthesis of new derivatives with significant antioxidant and antimicrobial activities. This includes the investigation of quantitative structure–activity relationships and molecular docking (Bassyouni et al., 2012).

  • The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, which have shown promising results in antimicrobial activities, represents another key application (Rahmouni et al., 2014).

Biological Evaluation

Evaluations of these compounds in various biological contexts have been conducted:

  • The study on the synthesis and biological evaluation of heterocyclic privileged medicinal structures, including (benz)imidazole unit, provides insights into their hepatotoxicity and antioxidant activity, showcasing their potential in medicinal chemistry (Boulebd et al., 2016).

  • Another research on the microwave-assisted synthesis and cytotoxicity evaluation of novel pyrazole derivatives indicates their potential as anticancer agents, with some compounds exhibiting more potent activities than standard drugs (Hafez, 2017).

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in biochemical reactions, particularly in interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme activity and subsequent effects on metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal physiological processes. Threshold effects have been identified, indicating the dosage range within which the compound exerts its desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of specific metabolites by modulating enzyme activity or altering the expression of genes involved in metabolism. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and degradation of biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. These transport mechanisms play a crucial role in determining the localization and concentration of the compound within cells, thereby influencing its biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of this compound is therefore a key determinant of its biological activity .

properties

IUPAC Name

1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRHNDXHPCRASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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